molecular formula C10H13N B1214768 1-Benzylcyclopropylamine CAS No. 27067-03-4

1-Benzylcyclopropylamine

Cat. No.: B1214768
CAS No.: 27067-03-4
M. Wt: 147.22 g/mol
InChI Key: GEQRCQKFLCJFEC-UHFFFAOYSA-N
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Description

1-Benzylcyclopropylamine (1-BCPA) is an organic compound with the chemical formula C9H13N. It is a cyclic amine, a cyclic derivative of amine in which the nitrogen atom is part of a ring. 1-BCPA is a colorless liquid at room temperature, with a boiling point of 118°C and a melting point of -15°C. It has a characteristic odor and is soluble in water. 1-BCPA is used in a variety of scientific applications, including synthesis, research, and lab experiments.

Scientific Research Applications

Monoamine Oxidase Inhibition

1-Benzylcyclopropylamine and related cyclopropylamines are studied for their inhibitory effects on monoamine oxidases (MAO), enzymes involved in the breakdown of neurotransmitters like serotonin and dopamine. Research by Malcomson et al. (2015) has shown that certain cyclopropylamine derivatives, like cis-N-benzyl-2-methoxycyclopropylamine, demonstrate strong MAO B-selective irreversible inhibition, which does not affect lysine-specific demethylase (LSD1). These findings are relevant for potential treatments of depression and cancer, as well as for the design of mechanism-based inhibitors (Malcomson et al., 2015).

Cytochrome P450-Catalyzed Oxidation

The interaction of this compound with cytochrome P450, an essential enzyme in drug metabolism, has been explored. Cerny and Hanzlik (2006) investigated the metabolic fate of N-benzyl-N-cyclopropylamine with cytochrome P450, finding that its oxidation leads to various products like 3-hydroxypropionaldehyde and cyclopropanone hydrate. These findings contribute to understanding the drug metabolism and the role of cytochrome P450 in handling cyclopropylamines (Cerny & Hanzlik, 2006).

Metabolic Studies

The metabolic study of various psychoactive compounds, including arylcyclohexylamines, which are structurally related to this compound, was conducted by De Paoli et al. (2013). They developed methods for the analysis of these compounds in biological matrices, advancing our understanding of the metabolism and potential toxicological profiles of such substances (De Paoli et al., 2013).

Synthesis of Potential Antidepressants

Research by Sakae et al. (2014) on the Cu-catalyzed aminoboration of methylenecyclopropanes with diboron and hydroxylamines led to the creation of (borylmethyl)cyclopropylamines. These compounds, related to this compound, can be used as building blocks in the synthesis of potential antidepressants (Sakae et al., 2014).

Role in Fruit Ripening and Preservation

This compound is structurally related to 1-Methylcyclopropene (1-MCP), a compound widely studied for its role in inhibiting ethylene perception in fruits, thus delaying ripening and improving shelf life. Research in this field, like that by Watkins (2006), has provided insights into the commercial application of such compounds in the horticultural industry (Watkins, 2006).

Properties

IUPAC Name

1-benzylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQRCQKFLCJFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181533
Record name 1-Benzylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27067-03-4
Record name 1-Benzylcyclopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylcyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.5 g (38 mmol) of phenylacetonitrile was dissolved in 50 mL of tetrahydrofuran, mixed with 12.4 mL (41.9 mmol) of tetraisopropyl propylorthotitanate and 78 mL (76 mmol) of 0.98M ethylmagnesium bromide in tetrahydrofuran and stirred at room temperature for 1 hour. After the stirring, 9.6 mL (78 mmol) of boron trifluoride ethyl ether complex was added, and the reaction solution was stirred at room temperature for another 1 hour. After completion of the reaction, 2 M aqueous sodium hydroxide was added, and the reaction solution was extracted with diethyl ether. After addition of 3 M hydrochloric acid, the organic layer was separated. The resulting aqueous layer was basified with 5 M aqueous sodium hydroxide and extracted with methylene chloride. The solvent was removed from the organic layer under reduced pressure to give 3.28 g of the desired product.
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Synthesis routes and methods II

Procedure details

To a solution of phenylacetonitrile (3 g, 25.61 mmol) and tetraisopropylorthotitanate (8 ml, 27.15 mmol) in diethyl ether (Et2O)/tetrahydrofuran (THF) (1/1, 100 ml) ethyl-magnesiumbromide (49.33 mmol) was added at room temperature. The exothermic mixture was stirred for 1 h at room temperature. Then BF3×Et2O (49.34 mmol) was added and the mixture was stirred for 1 h. The mixture was poured into a cold aqueous solution of NaOH (10%) and diluted with ethyl acetate. The mixture was filtered, and the organic layer was washed with water and brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a yellow oil (3.6 g, 96%).
Quantity
3 g
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49.33 mmol
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100 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzylcyclopropylamine
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1-Benzylcyclopropylamine
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Customer
Q & A

Q1: How does 1-Benzylcyclopropylamine interact with Monoamine Oxidase (MAO)?

A: this compound acts as a mechanism-based inactivator of MAO. [, ] This means it initially binds to the enzyme like a substrate but then forms a covalent bond during the catalytic cycle, leading to irreversible inhibition. Specifically, research indicates it requires 2.3 equivalents of this compound to inactivate one equivalent of MAO. []

Q2: What are the key structural differences between this compound and 1-(phenylcyclopropyl)methylamine regarding their interaction with MAO?

A: Although structurally similar, this compound and 1-(phenylcyclopropyl)methylamine exhibit distinct interactions with MAO. [] this compound acts as a mechanism-based inactivator, forming a covalent bond with the enzyme and irreversibly inhibiting it. Conversely, 1-(phenylcyclopropyl)methylamine functions as a substrate for MAO. The enzyme catalyzes its conversion into 1-phenylcyclopropanecarboxaldehyde without being inactivated. This difference in behavior likely arises from the subtle variations in their structures, affecting how they interact within the enzyme's active site.

Q3: Does this compound exhibit selectivity towards MAO-A or MAO-B?

A: While initially identified as an inactivator of MAO-B, further research revealed that this compound can also inactivate MAO-A, albeit with lower potency. [] Interestingly, the mechanism of inactivation appears to differ between the two isoforms. In MAO-A, this compound appears to attach to the flavin cofactor, while in MAO-B, it can attach to both a cysteine residue and the flavin. [] This suggests that subtle differences exist in the active site topographies of MAO-A and MAO-B.

Q4: What are the potential implications of the different inactivation mechanisms of this compound on MAO-A and MAO-B?

A: The distinct inactivation mechanisms of this compound on MAO-A and MAO-B suggest variations in their active site architecture. [] This difference could be exploited to design more selective MAO inhibitors. Such selective inhibitors could be beneficial in treating specific neurological and psychiatric disorders with potentially fewer side effects compared to non-selective MAO inhibitors.

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